3-Fluoro-5-(trifluoromethoxy)benzylamine
Description
Structure
2D Structure
Properties
IUPAC Name |
[3-fluoro-5-(trifluoromethoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4NO/c9-6-1-5(4-13)2-7(3-6)14-8(10,11)12/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLWGZMNUJLDKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and General Synthetic Strategy
The synthesis typically begins with a fluorinated benzaldehyde derivative, specifically 3-fluoro-5-(trifluoromethoxy)benzaldehyde , which is commercially available or can be prepared via selective fluorination and trifluoromethoxylation of benzene derivatives. The aldehyde functionality is then converted into the benzylamine through reduction and amination steps.
Reduction of 3-Fluoro-5-(trifluoromethoxy)benzaldehyde to Benzyl Alcohol
- Reducing Agent: Sodium borohydride (NaBH4) is commonly employed to reduce the aldehyde group to the corresponding benzyl alcohol.
- Conditions: The reaction is generally carried out in protic solvents such as methanol or ethanol at low temperatures to control reactivity and avoid side reactions.
- Outcome: High yields of 3-fluoro-5-(trifluoromethoxy)benzyl alcohol are obtained, which serves as a key intermediate for further transformation to the amine.
Conversion of Benzyl Alcohol to Benzylamine
- Amination Method: The benzyl alcohol is subjected to nucleophilic substitution with ammonia or a suitable amine source.
- Catalysts and Conditions: This can be achieved under catalytic hydrogenation conditions or via direct substitution using ammonium salts or amines under elevated temperature and pressure.
- Industrial Optimization: Continuous flow reactors have been employed to enhance reaction control, reduce impurities, and scale up production efficiently.
Alternative Synthetic Routes: Direct Amination of Halogenated Benzonitriles
- Some processes start from halogenated benzonitriles, which undergo catalytic hydrogenation in the presence of ammonia and a catalyst such as Raney nickel to yield halogenated benzylamines.
- For example, hydrogenation of fluorinated benzonitriles under controlled conditions minimizes dehalogenation side-products, yielding high-purity benzylamines (>95% purity).
- This method is adaptable for the preparation of various fluorinated benzylamines, including those with trifluoromethoxy substituents, by selecting appropriate nitrile precursors.
Radical Trifluoromethoxylation Approaches for Functionalization
- Recent advances have demonstrated radical amino-trifluoromethoxylation of fluorinated alkenes as a method to introduce the trifluoromethoxy group alongside amine functionality.
- This method uses β-fluorostyrenes as substrates and proceeds via radical mechanisms under mild conditions, yielding α-fluoro(trifluoromethoxy)methyl benzylamines with moderate yields (~43-55%).
- The process shows versatility for late-stage functionalization of drug-like molecules, providing access to complex benzylamine derivatives bearing the trifluoromethoxy group.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- Purity and Impurities: Hydrogenation of nitrile precursors requires careful control to avoid dehalogenation impurities such as difluorobenzonitriles and dimer formation.
- Scalability: Continuous flow reactors improve scalability and reproducibility, making industrial-scale synthesis feasible.
- Functional Group Stability: The trifluoromethoxy group exhibits stability under acidic and heated conditions, allowing for downstream modifications of the benzylamine without decomposition.
- Versatility: The amino-trifluoromethoxylation radical method enables the synthesis of benzylamines with additional fluorinated substituents, expanding the chemical space for medicinal chemistry applications.
- Environmental and Safety Aspects: Use of mild reducing agents and catalytic hydrogenation under controlled conditions reduces hazardous waste and improves safety profiles.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-(trifluoromethoxy)benzylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorine and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and various organometallic compounds.
Major Products:
Scientific Research Applications
Chemistry: 3-Fluoro-5-(trifluoromethoxy)benzylamine is used as a building block in the synthesis of complex organic molecules . It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, the compound is utilized in the development of fluorinated analogs of biologically active molecules . These analogs are often studied for their enhanced metabolic stability and bioavailability .
Medicine: The compound’s derivatives are investigated for potential therapeutic applications, including as enzyme inhibitors and receptor modulators . Its unique fluorinated structure contributes to improved pharmacokinetic properties .
Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials . Its reactivity and stability make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(trifluoromethoxy)benzylamine involves its interaction with specific molecular targets and pathways . The compound’s fluorinated groups enhance its binding affinity to target proteins and enzymes, leading to modulation of their activity . The trifluoromethoxy group contributes to the compound’s lipophilicity, facilitating its penetration through biological membranes .
Comparison with Similar Compounds
Substituent Impact:
- Trifluoromethoxy (-OCF₃) vs. This results in improved selectivity in SSRIs, as seen in this compound (>200-fold selectivity over dopamine/norepinephrine reuptake inhibitors) versus its -CF₃ analog (71-fold) .
Biological Activity
3-Fluoro-5-(trifluoromethoxy)benzylamine is a fluorinated aromatic amine with the molecular formula and a molecular weight of approximately . This compound features a unique structure that includes a trifluoromethoxy group and a fluorine atom, which contribute to its distinct chemical properties and biological activities.
Interaction Studies
Research indicates that this compound exhibits significant biological activity, particularly in medicinal chemistry. Its ability to interact effectively with biological targets makes it a candidate for further investigation in drug development . The compound has been noted for its potential applications as an enzyme inhibitor and receptor modulator, similar to other fluorinated compounds that enhance biological activity through improved binding affinities .
Comparison with Related Compounds
The following table summarizes some related compounds and their key features:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 3-Fluoro-4-(trifluoromethyl)benzylamine | 886499-13-4 | Different position of trifluoromethyl group; potential for varied activity |
| 2-Fluoro-5-(trifluoromethyl)benzylamine | 199296-61-2 | Similar structure but altered fluorination pattern |
| 4-Fluoro-3-(trifluoromethoxy)benzylamine | 1353000-19-7 | Variations in substitution pattern affecting solubility and reactivity |
This table illustrates the diversity within this class of chemicals while highlighting the unique attributes of this compound .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various derivatives of benzylamines, including those similar to this compound. These compounds were evaluated for their biological activity against specific cancer cell lines, demonstrating promising results in inhibiting cell proliferation .
- Fluorinated Analog Studies : The incorporation of trifluoromethyl groups in drug design has been shown to significantly enhance the potency of certain compounds. For instance, analogs containing trifluoromethyl groups exhibited improved inhibitory effects on serotonin uptake compared to their non-fluorinated counterparts . This suggests that this compound may similarly benefit from such modifications.
Toxicological Profile
The safety profile of this compound indicates that it is hazardous, causing severe skin burns and eye damage upon contact. It may also cause respiratory irritation if inhaled . Understanding these toxicological effects is crucial for its application in research and potential therapeutic uses.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-fluoro-5-(trifluoromethoxy)benzylamine, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via reductive amination of intermediates such as 3-fluoro-5-(trifluoromethoxy)benzaldehyde. Evidence from analogs suggests using sodium cyanoborohydride (NaBH3CN) or tetramethylammonium triacetoxyborohydride (TMAB) in THF at room temperature, with yields optimized by controlling stoichiometry (e.g., 1:1.2 molar ratio of aldehyde to amine) and reaction time (monitored via TLC over 48–72 hours) .
- Characterization : Confirm purity via -NMR (e.g., benzylamine protons at δ 3.8–4.2 ppm) and LC-MS (expected [M+H]+ at m/z 224.06 for C8H8F4NO) .
Q. How can the electronic effects of the trifluoromethoxy group influence nucleophilic substitution reactions in this compound?
- Methodology : The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing, which can be quantified via Hammett substituent constants (σpara = +0.52). This effect reduces electron density at the benzyl position, making the amine less nucleophilic. Reactivity can be predicted using linear free-energy relationships (LFERs) to model substitution rates in polar aprotic solvents like DMF .
Advanced Research Questions
Q. How does the stereoelectronic profile of this compound affect its binding to microbial enzymes, such as leucyl-tRNA synthetase?
- Methodology : Docking studies (e.g., using AutoDock Vina) reveal that the trifluoromethoxy group enhances binding affinity by forming halogen bonds with enzyme active sites. Compare binding energies (ΔG) of derivatives with/without the -OCF3 group to isolate its contribution. For example, the -OCF3 group may lower ΔG by ~2.5 kcal/mol due to increased van der Waals interactions .
Q. What strategies mitigate decomposition of this compound under acidic conditions during coupling reactions?
- Methodology : The benzylamine group is prone to acid-catalyzed hydrolysis. Stabilize the compound by:
- Using mild acids (e.g., acetic acid instead of HCl) in coupling reactions.
- Introducing protective groups (e.g., Boc or Fmoc) on the amine prior to acidic steps, followed by deprotection with TFA/water (95:5 v/v) .
Q. How can boronic acid derivatives of this compound be synthesized for Suzuki-Miyaura cross-coupling, and what challenges arise from the fluorine substituents?
- Methodology : Convert the benzylamine to a boronate ester via palladium-catalyzed borylation (e.g., Pd(dppf)Cl2, bis(pinacolato)diboron in dioxane at 80°C). Fluorine substituents may hinder transmetallation due to their electronegativity; mitigate this by using bulky ligands (e.g., SPhos) to reduce steric hindrance .
Experimental Design & Data Analysis
Q. How can contradictory solubility data for this compound in polar solvents be resolved?
- Methodology : Perform systematic solubility studies in DMSO, ethanol, and water using UV-Vis spectroscopy (λmax ~260 nm). Account for discrepancies by testing purity (HPLC >98%) and temperature effects (e.g., solubility in ethanol increases from 12 mg/mL at 25°C to 28 mg/mL at 60°C) .
Q. What analytical techniques are most reliable for detecting trace impurities in synthesized batches?
- Methodology : Use GC-MS with a DB-5 column (30 m × 0.25 mm) to identify low-abundance byproducts (e.g., unreacted aldehyde at RT ~8.2 min). Quantify impurities via external calibration curves, ensuring detection limits <0.1% .
Stability & Safety Considerations
Q. What are the critical storage conditions to prevent degradation of this compound?
- Methodology : Store under inert gas (argon) at −20°C in amber vials to avoid photodegradation. Monitor stability via accelerated aging studies (40°C/75% RH for 4 weeks), with degradation <5% by HPLC .
Q. How does the compound’s fluorinated structure impact its environmental persistence in lab waste streams?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
